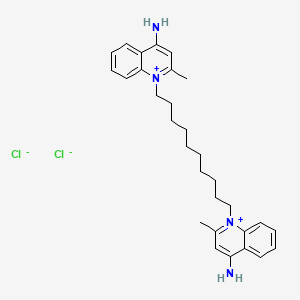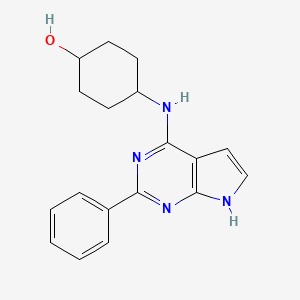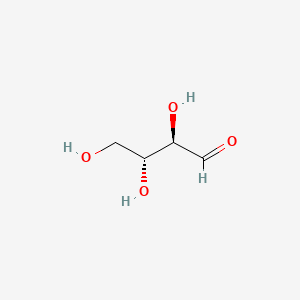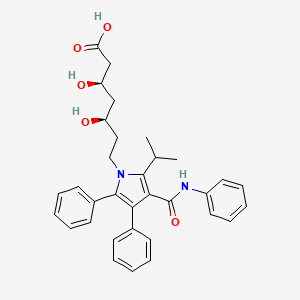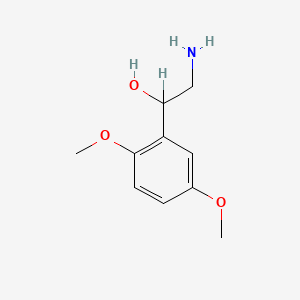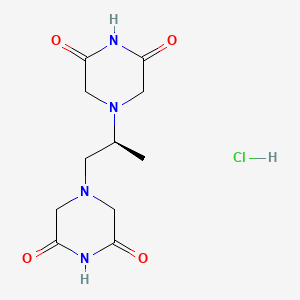
Dexrazoxano clorhidrato
Descripción general
Descripción
El hidrocloruro de dexrazoxano es un agente cardioprotector que se utiliza principalmente para mitigar los efectos cardiotóxicos de los fármacos quimioterapéuticos antraciclínicos, como la doxorrubicina y la daunorrubicina . Fue descubierto por Eugene Herman en 1972 y desde entonces se ha utilizado en entornos clínicos para proteger el corazón del daño causado por estos potentes agentes quimioterapéuticos .
Aplicaciones Científicas De Investigación
El hidrocloruro de dexrazoxano tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las reacciones de quelación e hidrólisis.
Biología: Los investigadores lo utilizan para estudiar los mecanismos de cardioprotección y quelación del hierro.
Medicina: Se utiliza clínicamente para proteger a los pacientes que se someten a quimioterapia con antraciclinas de la cardiotoxicidad.
Mecanismo De Acción
El hidrocloruro de dexrazoxano ejerce sus efectos a través de dos mecanismos principales:
Quelación del Hierro: Se hidroliza a una estructura tipo EDTA que quelata los iones de hierro libres, evitando la formación de complejos tóxicos de hierro-antraciclina.
Inhibición de la Topoisomerasa II: El hidrocloruro de dexrazoxano también inhibe la topoisomerasa II, una enzima implicada en la replicación y reparación del ADN.
Compuestos Similares:
Razoxano: La mezcla racémica de dexrazoxano, utilizada como agente anticancerígeno.
EDTA: Un conocido agente quelante utilizado en diversas aplicaciones, incluida la medicina y la industria.
Singularidad: El hidrocloruro de dexrazoxano es único en su doble mecanismo de acción, que combina la quelación del hierro y la inhibición de la topoisomerasa II. Esta doble acción lo hace particularmente eficaz para proteger contra la cardiotoxicidad inducida por las antraciclinas sin comprometer la eficacia de la quimioterapia .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dexrazoxane hydrochloride has two potential pharmacological activities: it is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II . The anthracycline doxorubicin is able to be reductively activated to produce damaging reactive oxygen species and iron-dependent cellular damage .
Cellular Effects
Dexrazoxane hydrochloride exerts significant cardioprotective effects. It improves left ventricular function, cardiac output, and cardiomyopathy score . Laboratory studies suggest that dexrazoxane is converted intracellularly to a ring-opened chelating agent that chelates to free iron and interferes with iron-mediated free radical generation . This is thought to be responsible, in part, for anthracycline-induced cardiomyopathy .
Molecular Mechanism
Dexrazoxane hydrochloride appears to inhibit the formation of a toxic iron-anthracycline complex . This is achieved by its conversion intracellularly to a ring-opened bidentate chelating agent that binds to free iron, thereby interfering with iron-mediated free radical generation . This mechanism is thought to be responsible for the cardioprotective effects of dexrazoxane hydrochloride .
Temporal Effects in Laboratory Settings
Dexrazoxane hydrochloride has shown sustained cardioprotective effects beyond the treatment period . It appears to regulate the activation of the Akt and Erk signaling pathways over time in the course of doxorubicin-induced cardiomyopathy .
Dosage Effects in Animal Models
The effects of dexrazoxane hydrochloride vary with different dosages in animal models . It has been shown to reduce or prevent various toxicities, including doxorubicin toxicity, daunorubicin toxicity, and others .
Metabolic Pathways
Dexrazoxane hydrochloride is metabolized by the enzyme dihydropyrimidine amidohydrolase in the liver and kidney to active metabolites that are capable of binding to metal ions .
Transport and Distribution
Following a rapid distributive phase, dexrazoxane hydrochloride reaches post-distributive equilibrium within two to four hours . The estimated steady-state volume of distribution of dexrazoxane hydrochloride suggests its distribution primarily in the total body water .
Subcellular Localization
Dexrazoxane hydrochloride readily penetrates cell membranes . It is converted intracellularly to a ring-opened chelating agent that interferes with iron-mediated oxygen free radical generation . This suggests that dexrazoxane hydrochloride may localize in areas of the cell where free iron is present.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La preparación del hidrocloruro de dexrazoxano implica varios pasos clave. El proceso comienza con 1,2-propandiamina como materia prima inicial. Este compuesto se somete a resolución para obtener el clorhidrato de (S)-1,2-propandiamina. Este intermedio se condensa entonces con bromoacetato para formar (S)-1,2-diaminopropano-tetraacetato. Finalmente, el dexrazoxano se sintetiza utilizando amida como fuente de amoníaco .
Métodos de Producción Industrial: En entornos industriales, la síntesis del hidrocloruro de dexrazoxano sigue una ruta similar, pero se optimiza para la producción a gran escala. El proceso implica el uso de grandes matraces de reacción, control de temperatura y pasos de purificación para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de dexrazoxano se somete a varios tipos de reacciones químicas, incluida la hidrólisis y la quelación. Se hidroliza a una estructura tipo EDTA quelante de hierro, que es crucial para sus propiedades cardioprotectoras .
Reactivos y Condiciones Comunes: La hidrólisis del hidrocloruro de dexrazoxano suele tener lugar en presencia de agua y en condiciones ácidas. La reacción de quelación implica la unión de iones de hierro, lo que ayuda a prevenir la formación de complejos tóxicos de hierro-antraciclina .
Principales Productos Formados: El principal producto formado a partir de la hidrólisis del hidrocloruro de dexrazoxano es una estructura tipo EDTA que quelata eficazmente los iones de hierro. Este producto es responsable de la capacidad del compuesto para mitigar la cardiotoxicidad .
Comparación Con Compuestos Similares
Razoxane: The racemic mixture of dexrazoxane, used as an anticancer agent.
EDTA: A well-known chelating agent used in various applications, including medicine and industry.
Uniqueness: Dexrazoxane hydrochloride is unique in its dual mechanism of action, combining iron chelation and topoisomerase II inhibition. This dual action makes it particularly effective in protecting against anthracycline-induced cardiotoxicity without compromising the efficacy of the chemotherapy .
Propiedades
IUPAC Name |
4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4.ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFMNMPSIYHKDN-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164152 | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149003-01-0, 1263283-43-7 | |
| Record name | Cardioxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149003-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149003010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263283437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexrazoxane hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXRAZOXANE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5346058Q7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



